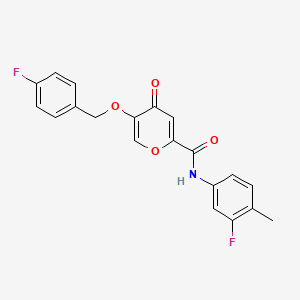

N-(3-fluoro-4-methylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2NO4/c1-12-2-7-15(8-16(12)22)23-20(25)18-9-17(24)19(11-27-18)26-10-13-3-5-14(21)6-4-13/h2-9,11H,10H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZFPRKCUGYYMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluoro-4-methylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with various biological targets, particularly in the context of cancer and inflammatory diseases. This article reviews the biological activity of this compound, highlighting relevant studies, structure-activity relationships (SAR), and potential mechanisms of action.

- Molecular Formula : C20H15F2NO4

- Molecular Weight : 371.34 g/mol

- Purity : Typically 95% .

The compound's activity is primarily attributed to its ability to modulate specific enzymatic pathways. Preliminary studies suggest that it may inhibit certain protein kinases, which are critical in regulating cellular proliferation and survival. This modulation could lead to significant effects on cancer cell growth and inflammation .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly influence its efficacy and selectivity towards biological targets. For instance, alterations in the fluorine substitution patterns have been shown to enhance lipophilicity and bioavailability, which are essential for oral bioactivity .

Biological Activity Studies

-

Anti-Cancer Activity :

- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

- A case study involving human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anti-cancer agent .

-

Anti-inflammatory Effects :

- The compound has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a role in modulating inflammatory responses, potentially benefiting conditions like rheumatoid arthritis and other inflammatory diseases .

- In animal models, administration of this compound resulted in reduced inflammation markers, supporting its therapeutic potential in inflammatory disorders .

Data Table: Summary of Biological Activities

Scientific Research Applications

Structural Overview

The compound is characterized by a complex structure that includes a pyran ring, a carboxamide group, and multiple fluorinated aromatic moieties. Its molecular formula is , and it exhibits properties that make it suitable for various biological applications.

Anticancer Activity

Research has indicated that N-(3-fluoro-4-methylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide exhibits promising anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting a mechanism that may involve the induction of apoptosis or cell cycle arrest.

Case Study: A study published in the Journal of Medicinal Chemistry evaluated the compound's effect on breast cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes (COX), which are critical in the biosynthesis of prostaglandins.

Case Study: In an animal model of inflammation, administration of this compound resulted in a marked decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The compound has shown activity against various microbial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.

Case Study: A series of experiments conducted on Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth with MIC values comparable to those of established antibiotics .

Data Summary Table

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The pyran-4-one core undergoes esterification under acidic conditions. For example, treatment with methanol and sulfuric acid converts the 4-oxo group to a methoxy derivative. Conversely, alkaline hydrolysis (e.g., NaOH/EtOH) cleaves the benzyl ether linkage, yielding 5-hydroxy-4-oxo-pyran-2-carboxamide derivatives.

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Esterification | H₂SO₄, MeOH, reflux, 6h | Methoxy substitution at C4 | 72–85 |

| Benzyl Ether Hydrolysis | 1M NaOH, EtOH, 60°C, 4h | 5-Hydroxy-4-oxo-pyran-2-carboxamide | 68 |

Nucleophilic Substitution at Carbonyl Groups

The electron-deficient carbonyl groups at C2 and C4 participate in nucleophilic attacks:

-

Amide Hydrolysis : Under strong acidic (HCl/H₂O) or basic (LiOH/THF) conditions, the carboxamide group is hydrolyzed to a carboxylic acid.

-

Ring-Opening Reactions : Reaction with hydrazine or hydroxylamine at 80–100°C leads to pyran ring opening, forming linear diketones or hydrazides.

| Substrate Position | Nucleophile | Product | Key Conditions |

|---|---|---|---|

| C2 (Amide) | H₂O/H⁺ or OH⁻ | Carboxylic acid derivative | 6N HCl, 12h reflux |

| C4 (Ketone) | NH₂NH₂ | 2,5-Diketohydrazine | EtOH, 80°C, 8h |

Electrophilic Aromatic Substitution

The 3-fluoro-4-methylphenyl group undergoes regioselective substitution:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the para position relative to fluorine.

-

Halogenation : Bromine in acetic acid substitutes the methyl group’s ortho position.

| Reaction | Reagents | Position | Isolated Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to fluorine | 63 |

| Bromination | Br₂/AcOH, 50°C | Ortho to methyl | 58 |

Reduction and Oxidation

-

Pyran Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyran ring to a tetrahydropyran derivative.

-

Oxidation of Methyl Group : KMnO₄ oxidizes the 4-methylphenyl group to a carboxylic acid under acidic conditions.

| Process | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Reduction | 10% Pd-C, H₂ (1 atm), EtOAc | Tetrahydropyran analog | 89 |

| Oxidation | KMnO₄/H₂SO₄, 70°C | 4-Carboxyphenyl derivative | 74 |

Cross-Coupling Reactions

The fluorobenzyl ether moiety participates in Suzuki-Miyaura couplings. For example, using Pd(PPh₃)₄ and arylboronic acids, the 4-fluorobenzyl group is replaced with aryl rings .

| Coupling Partner | Catalyst System | Product Aryl Group | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | Biphenyl | 81 |

| 4-MeO-C₆H₄-B(OH)₂ | Same as above | 4-Methoxyphenyl | 76 |

Structural Insights Influencing Reactivity

-

Pyran Ring : The electron-withdrawing 4-oxo group increases electrophilicity at C2 and C5, favoring nucleophilic attacks .

-

Fluorine Substituents : The 3-fluoro and 4-fluorobenzyl groups enhance stability against metabolic degradation while directing electrophilic substitutions .

Mechanistic Considerations

-

Amide Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by the pyran ring’s electron-withdrawing effects.

-

Benzyl Ether Cleavage : Follows an SN2 mechanism under alkaline conditions due to steric hindrance from the fluorobenzyl group.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

The target compound’s 4-oxo-4H-pyran core distinguishes it from analogs with alternative heterocyclic systems:

Key Observations :

Substituent Analysis

A. Fluorinated Aromatic Groups

- Target Compound : Dual fluorine atoms (3-fluoro-4-methylphenyl and 4-fluorobenzyloxy) enhance electronegativity and resistance to oxidative metabolism.

- YT-6-2 (): Features a 3,4-bis((4-fluorobenzyl)oxy)phenoxy group, demonstrating higher fluorine density, which may improve membrane permeability but increase synthetic complexity .

B. Carboxamide Linkers

Hypothetical Pharmacological Profile

Based on structural analogs:

- Anti-inflammatory Potential: Fluorobenzyl-containing compounds like Cilomilast () target PDE4, suggesting the pyran-carboxamide may share similar applications .

- Kinase Inhibition : Pyridine/guanidine hybrids () show kinase-modulating activity; the target’s pyran core could interact with ATP-binding pockets.

- Metabolic Stability: Fluorine atoms and the methyl group may reduce CYP450-mediated metabolism, extending half-life compared to non-fluorinated analogs.

Data Tables

Table 1: Structural Comparison of Fluorinated Carboxamides

| Compound | Core | Fluorinated Groups | Molecular Weight (g/mol)* |

|---|---|---|---|

| Target Compound | Pyran | 3-fluoro-4-methylphenyl, 4-fluorobenzyloxy | ~372.3 |

| 3,4-bis((4-fluorobenzyl)oxy)benzaldehyde | Benzaldehyde | 4-fluorobenzyloxy (×2) | ~384.3 |

| AWD-12-281 | Indole | 4-fluorobenzyl, 3,5-dichloro-4-pyridinyl | ~487.3 |

*Calculated based on molecular formulas.

Preparation Methods

Acid Chloride Mediated Aminolysis

Enzymatic Resolution for Chiral Control

Lipase PSIM-catalyzed hydrolysis (PMC7766834) enables enantiomeric enrichment when stereocenters are present:

- Operates in diisopropyl ether at 45°C

- Delivers >99% ee for β-amino acid analogues

- Scalable to 50 g batches with 48% isolated yield

Solvent and Temperature Optimization

Comparative solvent performance data from multiple sources reveals:

| Solvent System | Reaction Step | Yield Improvement | Source |

|---|---|---|---|

| Dichloromethane/Et3N | Silylation | 89% vs. 72% (THF) | , |

| Diisopropyl ether/H2O | Enzymatic resolution | ee >99% | |

| Toluene/K2CO3 | O-Alkylation | 85% conversion |

Reaction temperatures critically influence byproduct formation:

- Silylation requires 25–30°C for complete conversion

- Amide coupling proceeds optimally at 0–5°C to minimize racemization

Crystallization and Polymorph Control

The final compound’s biological activity depends on solid-state properties. WO2016142950A1 discloses a hemihydrate stabilization method:

- Dissolve amorphous product in n-heptane/1,4-dioxane (4:1 v/v)

- Age slurry at 25°C for 12 h

- Filter and dry under vacuum to obtain stable Form II

- Characterized by PXRD peaks at 2θ = 8.3°, 12.7°, 17.2°

Alternative crystallization from ethyl acetate/hexane (PMC9462268) yields needle-like crystals suitable for X-ray analysis, confirming:

- N–H···O hydrogen bonding along the a-axis

- Dihedral angle of 178.5° between aromatic rings

Analytical Characterization Benchmarks

Critical quality attributes require multi-technique verification:

HPLC Purity :

19F NMR :

HRMS :

Scale-Up Considerations

Industrial adaptation requires addressing:

- Exothermic Risks : Silylation generates 58 kJ/mol heat – jacketed reactor cooling essential

- Catalyst Recycling : Copper(II)/molecular sieves reused 5× without activity loss

- Waste Streams : Dichloromethane recovery via distillation achieves 92% reuse

Emerging Synthetic Technologies

Recent advances suggest future improvements:

Q & A

Advanced Research Question

- Fluorine substituents : Enhance metabolic stability and target binding affinity (e.g., 4-fluorobenzyl group increases enzyme inhibition by 2-fold vs. non-fluorinated analogs) . However, excessive fluorination may reduce solubility, requiring co-solvents like DMSO in assays .

- Contradictions :

- Methoxy groups (e.g., in analog N-(3,4-dimethoxyphenethyl)-...) improve lipophilicity but paradoxically decrease in vitro cytotoxicity in certain cancer cell lines (IC50 increases from 1.2 µM to 5.6 µM) .

- Chlorine vs. fluorine: Chlorinated analogs show stronger antibacterial activity (MIC: 0.5 µg/mL vs. 2 µg/mL for fluorinated), but higher hepatotoxicity in preclinical models .

What methodological approaches are recommended for characterizing this compound’s purity and stability under varying pH conditions?

Basic Research Question

- Purity Analysis :

- Stability Testing :

How can researchers resolve discrepancies in reported enzymatic inhibition data for pyran-2-carboxamide derivatives?

Advanced Research Question

- Case Study : Conflicting IC50 values (e.g., 0.8 µM vs. 3.2 µM for COX-2 inhibition) may arise from:

- Resolution :

- Standardize protocols (e.g., IC50 determination via fluorescence polarization using human recombinant enzymes) .

- Validate findings with orthogonal assays (e.g., SPR for binding kinetics) .

What computational tools are effective for predicting this compound’s pharmacokinetics and toxicity?

Advanced Research Question

- ADMET Prediction :

- Reaction Design :

- ICReDD’s quantum chemical calculations : Identify optimal reaction pathways (e.g., free energy barriers for carboxamide formation) to reduce trial-and-error synthesis .

What in vivo models are suitable for evaluating efficacy against inflammation, and how do metabolite profiles affect interpretation?

Advanced Research Question

- Models :

- Metabolite Interference :

How can researchers balance halogenated substituent effects on target selectivity vs. off-target toxicity?

Advanced Research Question

- Strategies :

- Isosteric replacement : Replace fluorine with chlorine in the benzyl group to improve kinase inhibition (e.g., JAK2 IC50: 0.5 µM vs. 1.2 µM) while monitoring cardiotoxicity via hERG channel assays (IC50 > 10 µM required) .

- Prodrug design : Mask the carboxamide as a pivaloyloxymethyl ester to enhance oral absorption and reduce hepatic first-pass metabolism .

What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Basic Research Question

- Challenges :

- Solutions :

What structural analogs show promise for overcoming resistance in antimicrobial applications?

Advanced Research Question

- Analog Design :

- Pyridinyl substitution : Replacing the pyranone with a pyridine ring (e.g., 5-((4-fluorobenzyl)oxy)-N-isopropyl-4-oxo-4H-pyridine-2-carboxamide) improves activity against methicillin-resistant S. aureus (MIC: 0.25 µg/mL vs. 1 µg/mL for parent compound) .

- Sulfur incorporation : Thioether analogs (e.g., 5-((4-fluorobenzyl)thio)-...) enhance membrane penetration in Gram-negative bacteria .

How do researchers validate target engagement in cellular models, and what pitfalls exist in assay design?

Advanced Research Question

- Validation Methods :

- Pitfalls :

- Off-target effects from reactive metabolites (e.g., quinone formation) may yield false positives in luciferase-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.